REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:12]Br>C(O)(=O)C>[NH2:1][C:2]1[C:10]([Br:12])=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=C(C=C1)C
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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BrBr
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Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at room temperature for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
|
the solid material was washed with water and cyclohexane
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Type
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CUSTOM
|
Details
|
dried
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=O)O)C=C(C=C1Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |